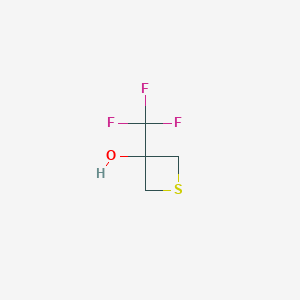

3-(Trifluorometil)tietan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)thietan-3-ol is a research chemical with the CAS number 1781658-33-0 . It has a molecular weight of 158.1 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)thietan-3-ol involves the reaction of thietan-3-one with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction affords trifluoromethyl-substituted hydroxysulfides which form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)thietan-3-ol can be represented by the SMILES notation: C1C(CS1)(C(F)(F)F)O .Chemical Reactions Analysis

The double bond in the obtained compounds from the synthesis of 3-(Trifluoromethyl)thietan-3-ol is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Aplicaciones Científicas De Investigación

- GWC65833 sirve como estándar de referencia para las pruebas farmacéuticas. Los investigadores lo utilizan para evaluar los candidatos a fármacos, estudiar sus interacciones y evaluar su eficacia. Su grupo trifluorometilo único puede influir en las propiedades de los fármacos, como la lipofilia y la estabilidad metabólica .

- Los científicos han explorado la síntesis de derivados trifluorometilados monosustituidos de 2H-tietanes. Estos derivados incluyen 3-(trifluorometil)tietan-3-ol. Comprender sus propiedades químicas y reactividad contribuye al desarrollo de nuevos compuestos heterocíclicos con posibles aplicaciones en ciencia de materiales y catálisis .

- La reacción de 2,2,4,4-tetrakis(trifluorometil)-1,3-ditietano con éteres de vinilo alquílicos o sulfuro de vinilo fenilo produce los correspondientes tietanes trifluorometilados. Estos compuestos exhiben patrones de reactividad interesantes y pueden encontrar aplicaciones en metodologías sintéticas y materiales funcionales .

Química Medicinal y Desarrollo de Fármacos

Síntesis Heterocíclica

Síntesis Orgánica y Química del Azufre

Safety and Hazards

Direcciones Futuras

Trifluoromethylated heterocycles, like 3-(Trifluoromethyl)thietan-3-ol, are of particular interest to chemists involved in the synthesis of biologically active compounds. They often play a key role in biochemical processes . The potential of trifluoromethylated heterocycles is especially evident in medicinal chemistry and agrochemistry . Therefore, future research may focus on exploring the potential applications of 3-(Trifluoromethyl)thietan-3-ol in these fields.

Mecanismo De Acción

Target of Action

It’s known that fluorine-containing heterocyclic compounds often play a key role in biochemical processes . The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .

Mode of Action

It’s known that the double bond in trifluoromethyl-substituted compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles . This suggests that 3-(Trifluoromethyl)thietan-3-ol may interact with its targets through nucleophilic reactions.

Biochemical Pathways

The compound’s trifluoromethyl group is known to suppress possible side effects associated with metabolic processes , indicating that it may interact with metabolic pathways.

Pharmacokinetics

The introduction of a trifluoromethyl group into a molecule generally increases its lipophilicity , which can enhance its absorption and distribution within the body.

Result of Action

The compound’s potential to interact with nucleophilic reagents suggests it may induce changes at the molecular level .

Action Environment

The compound’s lipophilicity suggests it may be influenced by factors that affect lipid solubility .

Propiedades

IUPAC Name |

3-(trifluoromethyl)thietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVYLSQUJJJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)

![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)